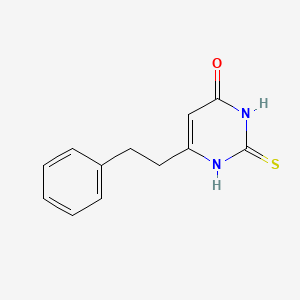

2-Mercapto-6-phenethylpyrimidin-4-ol

CAS No.: 656822-33-2

Cat. No.: VC17975899

Molecular Formula: C12H12N2OS

Molecular Weight: 232.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 656822-33-2 |

|---|---|

| Molecular Formula | C12H12N2OS |

| Molecular Weight | 232.30 g/mol |

| IUPAC Name | 6-(2-phenylethyl)-2-sulfanylidene-1H-pyrimidin-4-one |

| Standard InChI | InChI=1S/C12H12N2OS/c15-11-8-10(13-12(16)14-11)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,13,14,15,16) |

| Standard InChI Key | OVJRYRSIWUSVPL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CCC2=CC(=O)NC(=S)N2 |

Introduction

2-Mercapto-6-phenethylpyrimidin-4-ol is a sulfur-containing organic compound belonging to the class of pyrimidines. It is characterized by the presence of a phenethyl group attached to the pyrimidine ring and a mercapto (-SH) group, which are crucial for its chemical properties and biological activities. This compound is of interest in various fields, including pharmaceuticals and materials science, due to its unique structure and potential applications.

Synthesis Methods

The synthesis of 2-Mercapto-6-phenethylpyrimidin-4-ol typically involves multi-step chemical reactions starting from appropriate pyrimidine precursors. These methods often require careful control of reaction conditions to ensure high yields and purity of the final product.

-

Starting Materials: Pyrimidine derivatives with suitable functional groups for modification.

-

Reaction Conditions: Controlled temperature, pressure, and solvent selection are crucial for optimizing reaction outcomes.

-

Purification Techniques: Methods such as chromatography may be employed to isolate and purify the compound.

Biological Activities and Applications

While specific biological activities of 2-Mercapto-6-phenethylpyrimidin-4-ol are not extensively documented in the available literature, compounds with similar structures have shown potential in various biological applications. For instance, pyrimidine derivatives are known to exhibit antimicrobial, antiviral, and anticancer properties. The mercapto group can also contribute to antioxidant activities.

| Potential Biological Activities | Description |

|---|---|

| Antimicrobial | Inhibition of microbial growth |

| Antiviral | Inhibition of viral replication |

| Anticancer | Inhibition of cancer cell proliferation |

| Antioxidant | Neutralization of free radicals |

Research Findings and Future Directions

Research on 2-Mercapto-6-phenethylpyrimidin-4-ol is limited, but its unique structure suggests potential for further investigation. Future studies could focus on exploring its biological activities, optimizing synthesis methods, and evaluating its applications in pharmaceuticals and materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume